Structural Differentiation: Ether‑Linked Thiazol‑2‑yloxy vs. Thioether‑Linked Thiazol‑2‑ylthio Analog
The target compound contains a thiazol‑2‑yloxy group (C–O–C linkage) connecting the thiazole ring to the central benzamide, whereas the closest identified analog N-(1,3-benzothiazol-2-yl)-4-(thiazol-2-ylthio)benzamide features a thioether (C–S–C) linker. The difference in oxygen vs. sulfur atomic properties (electronegativity, polarizability, C–O bond length ~1.43 Å vs. C–S bond length ~1.82 Å) directly alters the electronic distribution and conformational preferences of the side chain. This structural distinction is expected to affect P2X3 binding pocket complementarity, as documented in the SAR analysis of WO 2016/091776, where the linker atom identity is a critical variable for activity [1].
| Evidence Dimension | Linker atom type (ether vs. thioether) and bond length |
|---|---|
| Target Compound Data | C–O bond length ~1.43 Å; linker electronegativity (O = 3.44 Pauling) |
| Comparator Or Baseline | N-(1,3-benzothiazol-2-yl)-4-(thiazol-2-ylthio)benzamide: C–S bond length ~1.82 Å; linker electronegativity (S = 2.58 Pauling) |
| Quantified Difference | Δ bond length ≈ 0.4 Å; Δ electronegativity ≈ 0.86 Pauling units |
| Conditions | Theoretical values based on standard covalent radii and Pauling electronegativity scale; structural analysis inferred from patent SAR teachings in WO 2016/091776 [1]. |
Why This Matters
Procurement of the thioether analog instead of the ether‑linked target compound would introduce a fundamentally different electronic and steric environment at the critical P2X3 binding interface, potentially leading to loss of activity or altered selectivity in biological assays.
- [1] Bayer Aktiengesellschaft. WO 2016/091776 A1 – 1,3-thiazol-2-yl substituted benzamides. 2016. [See paragraphs [0037]–[0042] for discussion of linker and substituent effects on P2X3 activity.] View Source
